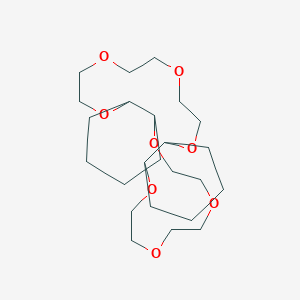

Dicyclohexano-24-crown-8

准备方法

合成路线和反应条件: 多塞钙化醇从麦角钙化醇(维生素D2)开始,经过一系列化学反应合成。 该过程涉及在1-α位进行羟基化,生成1-α-羟基麦角钙化醇 . 然后,该化合物进一步加工成多塞钙化醇。

工业生产方法: 多塞钙化醇的工业生产涉及在受控条件下进行大规模化学合成。 该过程包括使用溶剂、催化剂和特定的反应温度,以确保最终产物的产率高和纯度高 .

反应类型:

羟基化: 多塞钙化醇合成中涉及的主要反应是在1-α位进行羟基化。

氧化和还原: 这些反应对多塞钙化醇在肝脏中的代谢活化至关重要。

常用试剂和条件:

羟基化: 使用细胞色素P450酶等催化剂。

氧化: 使用氧气和特定的氧化剂。

还原: 可以使用硼氢化钠等还原剂。

形成的主要产物: 这些反应形成的主要产物是1-α,25-二羟基维生素D2,它是多塞钙化醇的活性形式 .

科学研究应用

Ion Recognition and Selectivity

DCH24C8 exhibits remarkable ion recognition capabilities, particularly for alkali metal ions. Its cavity size allows it to selectively bind larger cations like cesium (), rubidium (), and potassium ().

Case Study: Cesium Ion Binding

A study demonstrated that DCH24C8 can effectively form complexes with cesium ions, which is significant for environmental applications where cesium removal from contaminated water is necessary. The binding affinity was analyzed using NMR spectroscopy, revealing a pronounced shift in chemical signals upon cesium ion complexation, indicating strong interactions .

Supramolecular Chemistry

DCH24C8 plays a pivotal role in supramolecular chemistry, where it acts as a host molecule for various guest species. Its ability to form stable complexes has implications in designing new materials and sensors.

Case Study: Host-Guest Complexes

Research has shown that DCH24C8 can form stable host-guest complexes with cations such as and . The introduction of functional groups into the DCH24C8 structure enhances selectivity towards specific ions, which can be tuned for desired applications in sensing and separation technologies .

Polymer Chemistry

Incorporating DCH24C8 into polymer matrices has led to the development of novel materials with enhanced properties. For example, copolymers containing DCH24C8 exhibit temperature-responsive behavior and selective ion recognition.

DCH24C8's ability to selectively bind certain metal ions makes it an excellent candidate for environmental cleanup processes, particularly in removing toxic metals from wastewater.

Case Study: Metal Ion Extraction

A notable application involves the extraction of cesium from aqueous environments using DCH24C8-based materials. The efficiency of cesium ion removal was evaluated through batch adsorption experiments, demonstrating high selectivity and capacity compared to other crown ethers .

Analytical Chemistry

DCH24C8 is also utilized in analytical chemistry as a reagent for the detection and quantification of metal ions in various samples.

Case Study: Ion Chromatography

In ion chromatography, DCH24C8 has been employed as a stationary phase for the separation of alkali metals. Its selectivity allows for the effective separation of , , , , and , facilitating accurate analysis in complex mixtures .

作用机制

多塞钙化醇是一种前药,在肝脏中代谢成1-α,25-二羟基维生素D2。 这种活性形式通过控制膳食钙的肠道吸收、肾脏对钙的重吸收以及骨骼中钙的动员来调节血钙水平 . 它还抑制甲状旁腺激素的合成和分泌,从而控制继发性甲状旁腺功能亢进症 .

类似化合物:

骨化三醇: 另一种用于类似治疗目的的维生素D活性形式。

帕立骨化醇: 一种用于治疗继发性甲状旁腺功能亢进症的合成维生素D类似物。

多塞钙化醇的独特性: 多塞钙化醇的独特之处在于它可以在肝脏中被激活,而无需肾脏的参与,这使得它对慢性肾脏病患者特别有用 .

通过了解多塞钙化醇的详细方面,研究人员和医疗保健专业人员可以在各种科学和医疗应用中更好地利用这种化合物。

相似化合物的比较

Calcitriol: Another active form of vitamin D used for similar therapeutic purposes.

Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.

Uniqueness of Doxercalciferol: Doxercalciferol is unique in its ability to be activated in the liver without the involvement of the kidneys, making it particularly useful for patients with chronic kidney disease .

By understanding the detailed aspects of doxercalciferol, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.

生物活性

Dicyclohexano-24-crown-8 (DCH-24C8) is a macrocyclic compound belonging to the crown ether family, known for its ability to selectively bind cations and neutral molecules. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry, material science, and environmental remediation. This article provides a comprehensive overview of the biological activity of DCH-24C8, supported by relevant research findings and data tables.

Chemical Structure and Properties

DCH-24C8 has the molecular formula and features a unique structure that allows it to encapsulate specific ions within its cavity. The compound's ability to form complexes with metal ions is primarily attributed to the size and shape of its cavity, which is optimized for binding larger cations such as potassium (K) and cesium (Cs).

Biological Activity Overview

The biological activity of DCH-24C8 has been investigated through various studies, focusing on its antimicrobial properties, interaction with biological systems, and potential therapeutic applications. Below are key findings from the literature:

Antimicrobial Activity

A study conducted on several crown ethers, including DCH-24C8, indicated that these compounds generally exhibited limited antimicrobial activity against a range of microorganisms. Specifically, the synthesized crown ethers showed no significant activity against tested strains of bacteria and fungi . This suggests that while DCH-24C8 may have some interactions at the molecular level, it does not possess inherent antimicrobial properties.

Ion Binding and Biological Implications

DCH-24C8's ability to bind cations has implications for biological systems. The compound can selectively complex with alkali metal ions, influencing their bioavailability and transport across biological membranes. Research has demonstrated that DCH-24C8 can effectively bind cesium ions in aqueous solutions, which may be beneficial in applications aimed at removing cesium from contaminated environments .

Case Studies

- Ion Selectivity Study : A notable investigation examined the ion selectivity of DCH-24C8 in binding experiments. The results indicated a strong preference for cesium over other alkali metals due to size compatibility with the crown ether's cavity. The binding constants were determined using spectroscopic methods, demonstrating significant ion selectivity which could be leveraged in environmental cleanup strategies.

- Polymer Applications : Another study explored the incorporation of DCH-24C8 into polymer matrices for enhanced ion recognition capabilities. The resulting copolymers exhibited altered thermal properties and responsiveness to cesium ions, suggesting potential applications in sensor technologies and targeted drug delivery systems .

Data Tables

The following table summarizes key findings related to the biological activity and ion binding properties of DCH-24C8:

属性

IUPAC Name |

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938528 | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17455-23-1 | |

| Record name | Dicyclohexano-24-crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclohexyl 24-crown-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。